molecular formula C8H9F3O3 B13576310 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione

Katalognummer: B13576310
Molekulargewicht: 210.15 g/mol
InChI-Schlüssel: OLIWRRIOQAWQDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is a chemical compound with the molecular formula C8H9F3O3 It is characterized by the presence of a trifluoropropyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione typically involves the reaction of a suitable precursor with trifluoropropyl reagents under controlled conditions. One common method is the reaction of 3,3,3-trifluoropropyl bromide with a dihydropyran derivative in the presence of a base, followed by oxidation to form the oxane-2,6-dione structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxane-2,6-dione to its corresponding alcohol or other reduced forms.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane-2,6-dione structure can participate in various chemical reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 4-(3,3,3-Trifluoropropyl)oxane-2,5-dione
  • 4-(3,3,3-Trifluoropropyl)oxane-2,4-dione
  • 4-(3,3,3-Trifluoropropyl)oxane-2,3-dione

Comparison: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is unique due to the position of the oxane ring and the trifluoropropyl group. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C8H9F3O3

Molekulargewicht

210.15 g/mol

IUPAC-Name

4-(3,3,3-trifluoropropyl)oxane-2,6-dione

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)2-1-5-3-6(12)14-7(13)4-5/h5H,1-4H2

InChI-Schlüssel

OLIWRRIOQAWQDI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)OC1=O)CCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.